6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol
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Overview
Description
6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol is a chemical compound with the molecular formula C11H9BrN2OS2 and a molecular weight of 329.23 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfanyl group, and a pyrimidinol core structure . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol involves several steps. One common synthetic route includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea . This intermediate is then reacted with 2-mercapto-4-pyrimidinol under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol undergoes various types of chemical reactions, including:
Scientific Research Applications
6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The bromophenyl group and the sulfanyl groups play crucial roles in its binding to target proteins or enzymes . This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol can be compared with other similar compounds such as:
4-Bromophenyl methyl sulfone: This compound has a similar bromophenyl group but differs in the presence of a sulfone group instead of a sulfanyl group.
4-Bromophenyl thiol: This compound contains a bromophenyl group and a thiol group, making it structurally similar but with different chemical properties.
The uniqueness of this compound lies in its combination of the bromophenyl, sulfanyl, and pyrimidinol groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-[(4-bromophenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS2/c12-7-1-3-9(4-2-7)17-6-8-5-10(15)14-11(16)13-8/h1-5H,6H2,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPPQRSMRLQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=S)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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